molecular formula C10H16ClNO3 B168484 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride CAS No. 15471-89-3

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No. B168484
CAS RN: 15471-89-3
M. Wt: 233.69 g/mol
InChI Key: DZOXFFYCHQDIOZ-UHFFFAOYSA-N
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Description

“2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride” is a compound with the molecular formula C10H16ClNO3 . It is a derivative of dimethoxybenzene .


Synthesis Analysis

The synthesis of this compound might involve the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride . The InChI code is 1S/C10H15NO3.ClH/c1-13-9-4-3-7 (8 (12)6-11)5-10 (9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.69 g/mol . The computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Lignin Model Compound Acidolysis

A study explored the acidolysis mechanism of lignin model compounds, focusing on a C6-C2-type model compound, which showed a distinct mechanism from its C6-C3 analogue. The presence of a γ-hydroxymethyl group was found significant in this process, suggesting a unique route of benzyl-cation-type intermediates during lignin acidolysis T. Yokoyama, (2015).

Bioorganometallic Chemistry

The bioorganometallic chemistry of metallocene dichloride, a compound related to 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, has been extensively studied for its catalytic properties in organic synthesis and polymer chemistry. This review summarized key results on the biological chemistry of molybdocene dichloride, highlighting its potential under physiological conditions and its interaction with various biological molecules Jenny B. Waern, M. Harding, (2004).

properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOXFFYCHQDIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

CAS RN

15471-89-3
Record name 3,4-Dimethoxyphenylethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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